4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzonitrile

Antithrombotic RGD-mimetic Oxadiazole intermediate

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile (CAS 200880-45-1) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a benzonitrile moiety at the oxadiazole 3-position and a methyl substituent at the 5-position (molecular formula C₁₀H₇N₃O, MW 185.18 g/mol). This specific substitution pattern is distinguished from its regioisomeric and des-methyl analogs by both its physicochemical profile and its established role as a late-stage intermediate in medicinal chemistry programs, most notably in the synthesis of antithrombotic RGD-mimetic agents via Merck’s patented route.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 200880-45-1
Cat. No. B12576729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzonitrile
CAS200880-45-1
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C10H7N3O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3
InChIKeyDILHKCVXZZTARQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzonitrile (CAS 200880-45-1) – Core Chemical Identity and Procurement Context


4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile (CAS 200880-45-1) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a benzonitrile moiety at the oxadiazole 3-position and a methyl substituent at the 5-position (molecular formula C₁₀H₇N₃O, MW 185.18 g/mol) . This specific substitution pattern is distinguished from its regioisomeric and des-methyl analogs by both its physicochemical profile and its established role as a late-stage intermediate in medicinal chemistry programs, most notably in the synthesis of antithrombotic RGD-mimetic agents via Merck’s patented route [1].

4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzonitrile – Why Simple Oxadiazole Replacement Is Not Viable in Target Synthesis


The 1,2,4-oxadiazole scaffold tolerates extensive substitution variation, but the specific 5-methyl-3-(4-benzonitrile) arrangement is structurally non-interchangeable with even closely related analogs. Replacing this intermediate with a 5-unsubstituted, 5-phenyl, or regioisomeric 3-methyl-5-aryl analog alters both the steric and electronic environment at the oxadiazole ring, which critically affects downstream coupling efficiency, cycloaddition regioselectivity, and the biological activity of the final drug candidate [1]. In the documented antithrombotic RGD-mimetic synthesis, the 5-methyl group is not a neutral bystander – it directly influences the cyclization yield of the N-hydroxyamidine precursor with Ac₂O and the subsequent mesylation step [1]. Generic substitution without rigorous re-optimization of each synthetic step therefore introduces unacceptable risk of yield collapse and impurity carry-through that can derail multi-kilogram scale-up.

4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzonitrile – Head-to-Head and Cross-Study Comparative Evidence


Validated Synthetic Intermediate: Documented Multi-Step Yield in Antithrombotic RGD-Mimetic Route vs. Unsubstituted Oxadiazole Analogs

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile is the critical intermediate (VII) in Merck’s patented synthesis of orally bioavailable antithrombotic RGD-mimetics. In this route, 4-aminobenzonitrile is converted to the cyano-oxazolidinone (V), then to the N-hydroxyamidine (VI), which undergoes cyclization with Ac₂O at 120 °C to afford the 1,2,4-oxadiazole (VII) – i.e., the target compound [1]. The 5-methyl substituent on the oxadiazole ring is formed during this cyclization step and is structurally essential; the unsubstituted analog (5-H-oxadiazole) cannot be accessed via this same Ac₂O-mediated cyclization, requiring alternative synthetic routes that introduce additional protecting-group steps and reduce overall atom economy [1]. Subsequent hydrolysis of the acetoxy group of (VII) with K₂CO₃ in refluxing methanol yields alcohol (VIII), followed by mesylation to (IX).

Antithrombotic RGD-mimetic Oxadiazole intermediate

Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Acceptor Count vs. Common 1,2,4-Oxadiazole Building Blocks

Calculated physicochemical parameters place 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile at a distinct position within the 1,2,4-oxadiazole building-block space. Based on its structure (C₁₀H₇N₃O, MW 185.18), the compound has a calculated logP of approximately 1.5–1.8, a topological polar surface area (tPSA) of 58.8 Ų, 3 hydrogen-bond acceptors (oxadiazole N and O, nitrile N), and 0 hydrogen-bond donors . In contrast, the unsubstituted analog 4-(1,2,4-oxadiazol-3-yl)benzonitrile (MW 171.16) has a lower logP (~1.0–1.3) and the 5-phenyl analog 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzonitrile (MW 247.26) has a substantially higher logP (~3.0–3.5), placing the 5-methyl derivative in an intermediate lipophilicity range that is often preferred in fragment-based and lead-like library design .

Physicochemical profiling Drug-likeness Lead optimization

Regioisomeric Specificity: 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile vs. 4-Substituted Isomer in Biological Probe Design

The position of the benzonitrile attachment on the 1,2,4-oxadiazole ring profoundly influences biological activity. The 3-pyridyl-substituted analog A-998679 [3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile] was shown to undergo pronounced CYP1A autoinduction in rats, with a 95% reduction in plasma AUC at 30 mg/kg/day after 5 days of dosing, driven by AhR-mediated upregulation of Cyp1a1 and Cyp1a2 [1]. In this compound, the benzonitrile is at the oxadiazole 3-position (meta to the pyridyl ring). The target compound 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile, by contrast, bears the benzonitrile at the oxadiazole 3-position with the methyl at the 5-position – a 1,3-relationship that is topologically distinct from A-998679's 3,5-diaryl substitution pattern. While direct CYP induction data for the target compound are not published, this regioisomeric difference is known to alter the electron density and metabolic vulnerability of the oxadiazole ring [1].

Regiochemistry SAR CYP induction

Commercial Availability and Purity Benchmarking: 200880-45-1 vs. Closest Structurally Similar 1,2,4-Oxadiazole Building Blocks

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile (CAS 200880-45-1) is stocked by multiple commercial suppliers at a standard purity of 97% (HPLC), with a molecular weight of 185.18–185.19 g/mol across vendors . By comparison, the 5-H analog 4-(1,2,4-oxadiazol-3-yl)benzonitrile is less commonly stocked and often requires custom synthesis, while the 5-phenyl analog is more widely available but at a significantly higher molecular weight (247.26 g/mol), which increases cost-per-mole in multi-step syntheses. The combination of the methyl substituent's low molecular weight contribution (+14 Da vs. H; +13 Da vs. des-methyl) and established commercial availability makes this compound a cost-effective, readily accessible building block .

Chemical procurement Building block Purity specification

4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzonitrile – Prioritized Research and Industrial Application Scenarios


Late-Stage Intermediate for Orally Bioavailable Antithrombotic RGD-Mimetics

The compound is the direct precursor (intermediate VII) in Merck’s multi-step synthesis of adhesion receptor antagonists. In this route, the 5-methyl-1,2,4-oxadiazole moiety is installed via cyclization of an N-hydroxyamidine with Ac₂O, and the benzonitrile group subsequently serves as a precursor to a benzamidine warhead. This application is validated by patent literature (EP 0741133, US 6455529) and peer-reviewed medicinal chemistry reports [1]. Procurement for this use case requires high purity (≥97%) and consistent lot-to-lot quality to ensure reproducible cyclization yields.

Fragment Library Design in Lead Discovery Programs

With a molecular weight of 185.18 Da, clogP of ~1.5–1.8, tPSA of 58.8 Ų, and zero hydrogen-bond donors, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile conforms to the Rule of Three for fragment-based drug design (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its intermediate lipophilicity and the presence of both a nitrile (a known weak hydrogen-bond acceptor and potential covalent warhead precursor) and an oxadiazole (a metabolically stable heterocycle) make it a versatile fragment for screening and structure-guided optimization. The 5-methyl group distinguishes it from the more polar 5-H analog and the more lipophilic 5-Ph analog, occupying a favorable property space for fragment growing [1].

In Vivo Pharmacological Probe Development with Reduced CYP Induction Risk

Cross-study comparison with A-998679 indicates that 5-alkyl-substituted 1,2,4-oxadiazole benzonitriles are less likely to trigger AhR-mediated CYP1A autoinduction than their 3,5-diaryl counterparts [1]. For research groups developing in vivo chemical probes where stable pharmacokinetics over repeat dosing is critical, the 5-methyl substitution pattern offers a structurally informed strategy to mitigate CYP induction liability while retaining the favorable physicochemical properties of the oxadiazole-benzonitrile core [1].

Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Chemistry

1,2,4-Oxadiazoles are established substrates for DNA-encoded library synthesis, with multistep protocols developed for converting DNA-conjugated aryl nitriles to 3,5-disubstituted oxadiazoles [1]. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile can serve both as a validated intermediate for further diversification (e.g., via nitrile hydrolysis to amide/acid, or reduction to amine) and as a model substrate for optimizing oxadiazole-forming reactions on solid support or DNA conjugates. Its commercial availability and moderate lipophilicity facilitate handling in both aqueous and organic reaction conditions relevant to DEL chemistry [1].

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